N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a trimethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves the condensation of 1H-1,3-benzodiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trimethoxybenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or benzamide groups.
Substitution: Substituted derivatives of the trimethoxybenzamide group.
Scientific Research Applications
N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: Shares the benzimidazole core but differs in the substituent groups.
N-(1H-1,3-Benzodiazol-2-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of the trimethoxybenzamide.
Uniqueness
N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide group, in particular, may enhance its bioactivity and solubility compared to similar compounds.
Properties
Molecular Formula |
C25H25N3O4 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H25N3O4/c1-30-21-14-17(15-22(31-2)23(21)32-3)25(29)28-20(13-16-9-5-4-6-10-16)24-26-18-11-7-8-12-19(18)27-24/h4-12,14-15,20H,13H2,1-3H3,(H,26,27)(H,28,29) |
InChI Key |
OXKIROHXWJQSHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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